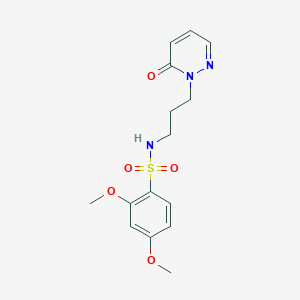

2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked via a propyl chain to a 6-oxopyridazine moiety. The compound’s structure combines a sulfonamide group, known for its bioisosteric properties, with a pyridazine ring, a heterocycle associated with diverse pharmacological activities.

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-22-12-6-7-14(13(11-12)23-2)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVCNIKFRVKXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the pyridazinone ring is formed through oxidation reactions.

Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions, often using halogenated propyl compounds.

Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is synthesized by sulfonation of a dimethoxybenzene derivative.

Coupling Reaction: The final step involves coupling the pyridazinone-propyl intermediate with the benzenesulfonamide core under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The pyridazinone moiety can undergo further oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation Products: Various oxidized forms of the pyridazinone ring.

Reduction Products: Amines or alcohols derived from the reduction of the sulfonamide or pyridazinone moieties.

Substitution Products: Benzene derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antibiotic or antifungal agent due to its sulfonamide structure.

Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

Chemical Biology: It serves as a probe in biochemical assays to study cellular processes.

Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Protein Binding: It may bind to proteins, altering their function or stability.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

- Substituents on the Benzene Ring: The target compound has 2,4-dimethoxy groups, while analogs like 5a-c () feature a single sulfonamide-linked benzene ring with benzyloxy, 4-nitrobenzyloxy, or 4-cyanobenzyloxy substituents at the pyridazine’s 3-position. Electronically, the 4-nitro group in 5b is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This difference could influence binding affinity in enzymatic assays.

Linkage Between Sulfonamide and Pyridazine :

- The target compound employs a propyl chain to connect the benzenesulfonamide and pyridazine, whereas 5a-c use an oxygen atom as part of a benzyloxy bridge. The propyl chain may confer greater rotational freedom, altering spatial orientation in biological targets compared to the rigid benzyloxy linkers.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s calculated molecular weight (~354.41 g/mol) is lower than 5b (425.05 g/mol) and 5c (405.06 g/mol), primarily due to the absence of bulky benzyl-derived groups. The methoxy substituents may increase hydrophilicity compared to the nitro or cyano groups in 5b and 5c, which are more lipophilic.

Synthetic Complexity :

Other Sulfonamide Derivatives

- describes 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine, a pyridine-based sulfonamide with a dihydrobenzodioxin moiety. This compound’s larger molecular weight (391.46 g/mol) and dimethylamino group highlight structural diversity in sulfonamide derivatives but lack direct comparability to the pyridazine-based target.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key NMR Shifts (δ, ppm) for 5a-c

| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

|---|---|---|

| 5b | 8.34–8.21 (m, 2H, Ar-H), 5.41 (s, 2H, OCH₂) | 157.97 (C=O), 147.15 (NO₂-Ar), 67.28 (OCH₂) |

| 5c | 7.90 (dd, J = 8.5, 6.9 Hz, 4H, Ar-H), 5.35 (s, 2H, OCH₂) | 157.98 (C=O), 132.42 (CN-Ar), 67.56 (OCH₂) |

Biological Activity

2,4-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound with a complex structure that includes a benzenesulfonamide moiety and a pyridazine derivative. Its molecular formula is and it has a molecular weight of approximately 353.4 g/mol . This compound is part of a larger class of sulfonamide derivatives that have been explored for their potential therapeutic applications, particularly in the areas of enzyme inhibition and anticancer activity.

Chemical Structure

The structural features of this compound include:

- Methoxy Groups : Present at the 2 and 4 positions of the benzene ring, enhancing solubility and biological activity.

- Pyridazine Moiety : Contributes to the compound's reactivity and biological properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as acid-base balance and fluid secretion. Inhibition of CAs has therapeutic implications for conditions like glaucoma, edema, and certain cancers .

Table 1: Inhibition Constants for Related Compounds

| Compound Name | Inhibition Constant (IC50) | Target Enzyme |

|---|---|---|

| This compound | < 100 nM | Carbonic Anhydrase II |

| N-(3,4-Dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | < 50 nM | Carbonic Anhydrase IV |

Anticancer Activity

Studies have shown that the compound may possess anticancer properties through its action on specific signaling pathways involved in tumor growth. The presence of the pyridazine ring is believed to enhance its interaction with cellular targets associated with cancer progression.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that similar pyridazine derivatives inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Sulfonamide : Reaction between a benzenesulfonyl chloride and an amine derivative.

- Pyridazine Ring Formation : Utilizing cyclization reactions involving hydrazine derivatives.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Sulfonamide Formation | Benzenesulfonyl chloride + Amine |

| Pyridazine Synthesis | Hydrazine + Carbonyl compound under acidic conditions |

Q & A

Q. What are the established synthetic routes for 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how are intermediates purified?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazine core followed by sulfonamide coupling. Key steps include:

- Cyclization of hydrazine derivatives with carbonyl precursors to form the pyridazinone ring.

- Propyl chain introduction via nucleophilic substitution or alkylation.

- Sulfonamide bond formation using sulfonyl chlorides under basic conditions (e.g., NaOH in DMF). Purification employs chromatography (HPLC) and crystallization, with reaction optimization for temperature (60–80°C), solvent polarity (DMF, THF), and catalyst selection to enhance yield (65–85%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires:

- NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks, particularly distinguishing methoxy, sulfonamide, and pyridazinone groups.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography to resolve stereochemical ambiguities in the sulfonamide linkage and pyridazinone orientation .

Q. How is the initial biological activity of this compound screened in academic settings?

Preliminary screening focuses on:

- In vitro enzyme inhibition assays (e.g., COX-2, 5-LOX, carbonic anhydrase) using fluorometric or colorimetric substrates.

- Cell viability assays (MTT/WST-1) against cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values typically 10–50 µM).

- Binding affinity studies (SPR or fluorescence polarization) to quantify interactions with targets like PDE4 or kynurenine monooxygenase .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side-product formation?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency.

- Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of reactive intermediates.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems. Side products (e.g., over-alkylated derivatives) are mitigated via real-time HPLC monitoring .

Q. How can contradictory bioactivity data between studies be systematically resolved?

Discrepancies often arise from:

- Assay variability : Differences in enzyme isoforms (e.g., COX-2 vs. COX-1) or cell line genetic backgrounds.

- Impurity profiles : Trace by-products (<2%) may modulate activity; rigorous HPLC-MS purity checks (>98%) are essential.

- Buffer conditions : pH or ionic strength variations alter sulfonamide ionization, affecting target binding .

Q. What evidence supports multi-target mechanisms of action for this compound?

Recent studies demonstrate dual inhibition of:

Q. How can QSAR models guide structural modifications to enhance potency?

QSAR studies correlate:

- Electron-withdrawing groups (e.g., -F, -CF3) on the benzenesulfonamide moiety with increased enzyme affinity.

- Propyl chain length : Shorter chains improve solubility but reduce membrane permeability (logP optimization).

- Pyridazinone substituents : Bulky groups at C3 enhance selectivity for PDE4 over PDE3 .

Q. What pharmacokinetic challenges arise when transitioning from in vitro to in vivo models?

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.